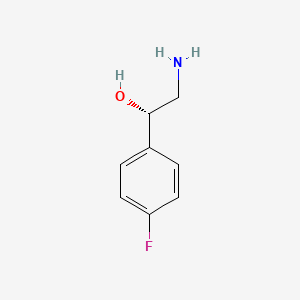
(1s)-2-Amino-1-(4-Fluorophenyl)ethanol
Descripción general
Descripción
(1s)-2-Amino-1-(4-Fluorophenyl)ethanol is an organic compound characterized by the presence of an amino group (-NH2) and a fluorophenyl group (-C6H4F) attached to an ethanolic backbone
Synthetic Routes and Reaction Conditions:
Reductive Amination: This method involves the reaction of 4-fluorobenzaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions, typically at room temperature.
Hydrogenation: Another approach is the hydrogenation of 4-fluorophenylacetic acid. This process requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature.
Industrial Production Methods: The industrial production of this compound often involves large-scale reductive amination processes. These methods are optimized for efficiency and yield, using advanced catalysts and reaction conditions to ensure high purity and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 4-fluoronitrobenzene.
Reduction: The nitro group can be reduced to an amine, yielding this compound.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents are hydrogen gas (H2) in the presence of a palladium catalyst and tin chloride (SnCl2).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) and halogens like chlorine (Cl2).
Major Products Formed:
Oxidation: 4-Fluoronitrobenzene
Reduction: this compound
Substitution: 4-Fluorobenzene derivatives
Aplicaciones Científicas De Investigación
(1s)-2-Amino-1-(4-Fluorophenyl)ethanol has diverse applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (1s)-2-Amino-1-(4-Fluorophenyl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the fluorophenyl group can influence the compound's binding affinity to biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
2-Amino-1-(3-Fluorophenyl)ethanol: Similar structure but with a different position of the fluorine atom.
2-Amino-1-(2-Fluorophenyl)ethanol: Another positional isomer with distinct chemical properties.
2-Amino-1-(4-Chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: (1s)-2-Amino-1-(4-Fluorophenyl)ethanol is unique due to its specific fluorophenyl group, which imparts different chemical reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
(1S)-2-amino-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKXWVNNGWDLMT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


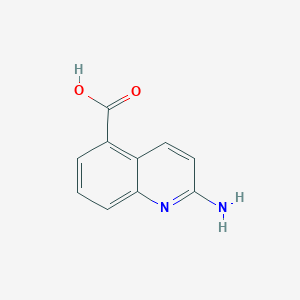
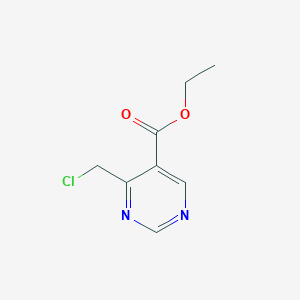
![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)
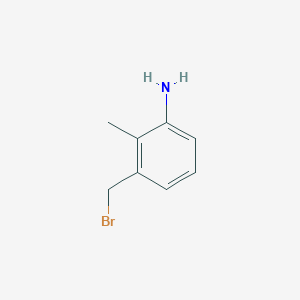


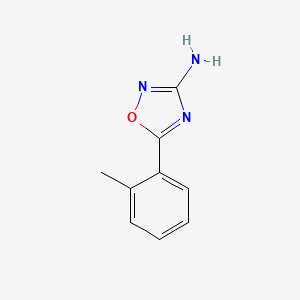
![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)
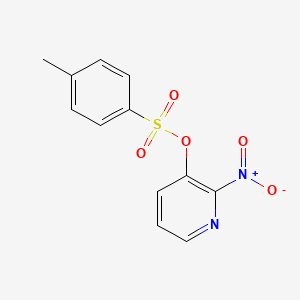
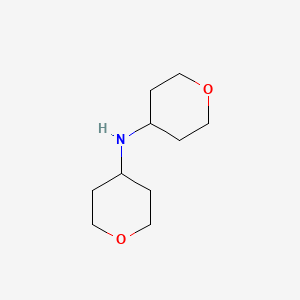
![5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517357.png)
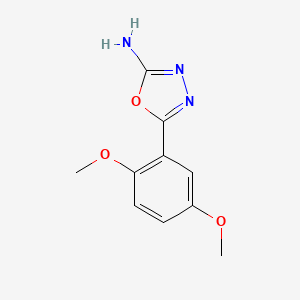
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol](/img/structure/B1517360.png)
![3-[3-(4-Fluorophenoxy)phenyl]propanoic acid](/img/structure/B1517361.png)
